3-Hydroxy Ketoprofen is a derivative of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Ketoprofen is primarily utilized in treating conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain. The compound is known for its ability to inhibit cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain.
3-Hydroxy Ketoprofen is synthesized from Ketoprofen, which is derived from the parent compound 3-benzoylphenylpropionic acid. Ketoprofen itself is synthesized through various chemical pathways involving the modification of benzophenone derivatives.
3-Hydroxy Ketoprofen belongs to the class of organic compounds known as benzophenones and is categorized under non-steroidal anti-inflammatory agents. It shares structural similarities with other propionic acid derivatives, which are known for their therapeutic effects.
The synthesis of 3-Hydroxy Ketoprofen can be achieved through several methods, primarily focusing on the hydroxylation of Ketoprofen. One effective method involves:
The hydroxylation reaction can be monitored using thin-layer chromatography (TLC) to track the conversion of Ketoprofen to 3-Hydroxy Ketoprofen. The yield and purity can be improved by optimizing the reaction time and reagent concentrations.
3-Hydroxy Ketoprofen has a molecular formula of and a molecular weight of approximately 286.28 g/mol. The structure features a hydroxyl group (-OH) attached to the aromatic ring of the Ketoprofen molecule.
3-Hydroxy Ketoprofen can undergo various chemical reactions, including:
The reactivity of 3-Hydroxy Ketoprofen can be assessed through kinetic studies, which reveal its stability and potential degradation pathways in different environments, particularly in aqueous solutions.
The mechanism by which 3-Hydroxy Ketoprofen exerts its effects involves:
Studies indicate that the potency of 3-Hydroxy Ketoprofen may vary compared to Ketoprofen due to structural modifications that influence binding affinity to target enzymes.
These properties suggest that 3-Hydroxy Ketoprofen possesses favorable characteristics for pharmaceutical applications.
3-Hydroxy Ketoprofen has potential applications in various fields:
3-Hydroxy ketoprofen (3-OH-KTP) is a significant phase I metabolite of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, identified across multiple mammalian species. In camels (Camelus dromedarius), intravenous administration of ketoprofen (2.0 mg/kg) yields 3-OH-KTP as a major urinary metabolite, detectable within 2 hours post-administration and persisting for 24 hours. The metabolite was isolated using solid-phase extraction and definitively characterized via gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, confirming hydroxylation at the ketone group’s carbon atom [1]. Equine studies reveal parallel findings: after intravenous dosing (2.2 mg/kg), 3-OH-KTP appears in both blood and urine, with peak plasma concentrations occurring within 1–2 hours. Notably, the metabolite’s elimination half-life (t½) in horses exceeds that of the parent drug (6.01 h for total ketoprofen vs. 8.5 h for 3-OH-KTP), suggesting prolonged systemic exposure [3].
Table 1: Detection of 3-Hydroxy Ketoprofen in Non-Human Species
Species | Dose (mg/kg) | Sample Matrix | Detection Method | Key Findings |
---|---|---|---|---|
Camel | 2.0 (IV) | Urine | GC-MS, NMR | Major metabolite; conjugated and free forms |
Horse | 2.2 (IV) | Plasma, Urine | LC-MS/MS | t½ = 8.5 h; CYP2C23-mediated formation |
Rat* | 100 (IP) | Intestinal Tissue | Fluorescent probes | Luminal aglycone release via β-glucuronidase |
*Indirect evidence from toxicology models [5]
The biotransformation of ketoprofen to 3-OH-KTP primarily involves carbonyl reduction, a NADPH-dependent process catalyzed by cytosolic carbonyl reductases (CREs). In camels, this reductive pathway generates a chiral center, producing a secondary alcohol metabolite. Incubation studies with equine liver microsomes confirm that ketoprofen undergoes both hydroxylation (via CYPs) and carbonyl reduction, with the latter dominating 3-OH-KTP formation. Recombinant enzyme assays pinpoint CYP2C23 as the principal cytochrome P450 isoform responsible for aromatic ring hydroxylation in horses, while UGT1A2 mediates subsequent glucuronidation [3]. The reduction is stereoselective, favoring the (S)-enantiomer due to conformational affinity with CREs’ substrate-binding pockets [1] [3].
Table 2: Enzymatic Systems Involved in 3-OH-KTP Formation
Enzyme Class | Specific Isoforms | Reaction Type | Cofactor Dependence |
---|---|---|---|
Carbonyl Reductases (CREs) | AKR1C3, CBR1 | Ketone reduction | NADPH |
Cytochrome P450 | CYP2C23 (equine) | Aromatic hydroxylation | NADPH/O2 |
UDP-Glucuronosyltransferases | UGT1A2, UGT2B7 | Glucuronide conjugation | UDPGA |
Camelidae exhibit unique metabolic handling of ketoprofen compared to other mammals. In camels, 3-OH-KTP accounts for ~22% of urinary metabolites, alongside glucuronide conjugates and unidentified polar compounds. This contrasts with equines, where 3-OH-KTP represents ~15% of plasma metabolites, with dihydroketoprofen being more abundant. Such disparities arise from differential expression of metabolizing enzymes: camels show high CRE activity but low CYP-mediated aromatic hydroxylation, while horses prioritize CYP2C23-mediated oxidation. Rodents (mice/rats) display extensive enterohepatic recirculation of ketoprofen glucuronides, leading to luminal hydrolysis by gut microbiota and localized 3-OH-KTP formation in intestinal tissue [1] [5]. Humans, though not directly studied here, are inferred to mirror rodents due to similar β-glucuronidase activity in the gut [7].
3-OH-KTP undergoes phase II conjugation via UDP-glucuronosyltransferases (UGTs), primarily forming an ether glucuronide (O-glucuronide) at its hydroxyl group. Equine studies identify UGT1A2 as the dominant isoform catalyzing this reaction. The glucuronide conjugate is hepatically excreted into bile, leading to intestinal accumulation. Critically, these conjugates exhibit pH-dependent instability: in the alkaline duodenum (pH >7), they remain stable, but in the acidic jejunum (pH ~6), non-enzymatic hydrolysis releases 3-OH-KTP aglycone. This instability is exacerbated by bacterial β-glucuronidase in the gut lumen, which cleaves the glucuronide bond, regenerating free 3-OH-KTP and contributing to localized enteropathy. Inhibitors of bacterial β-glucuronidase (e.g., Inh-1) reduce intestinal ulceration by >50% in murine models, confirming the toxicological role of deconjugation [5] [8].
Ketoprofen is administered as a racemate [(R,S)-ketoprofen], but its metabolism to 3-OH-KTP demonstrates marked enantioselectivity. In horses, (S)-ketoprofen undergoes faster carbonyl reduction than (R)-ketoprofen, yielding higher plasma concentrations of (S)-3-OH-KTP. The pharmacokinetic parameters reveal stark differences:
This stereodivergence arises from unidirectional chiral inversion: (R)-ketoprofen converts to (S)-ketoprofen via a CoA-thioester intermediate, increasing substrate availability for (S)-specific CREs. Consequently, (S)-3-OH-KTP constitutes >70% of the hydroxylated metabolite pool in equine plasma. The enantiomers also differ in glucuronidation efficiency: (S)-3-OH-KTP shows 1.8-fold higher affinity for UGT2B7 than its (R)-counterpart, accelerating its clearance [3] [6] [9].
Table 3: Enantioselective Pharmacokinetic Parameters of Ketoprofen and 3-OH-KTP in Horses
Parameter | (S)-KTP | (R)-KTP | (S)-3-OH-KTP | (R)-3-OH-KTP |
---|---|---|---|---|
t½ (h) | 2.22 | 1.72 | 9.1 | 7.8 |
Vd (L/kg) | 0.385 | 0.319 | - | - |
Relative Metabolite Abundance | - | - | 70–75% | 25–30% |
UGT Isoform Preference | UGT2B7 | UGT1A9 | UGT2B7 | UGT1A9 |
CAS No.: 6754-13-8
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.:
CAS No.: 224635-63-6